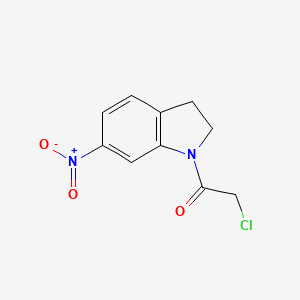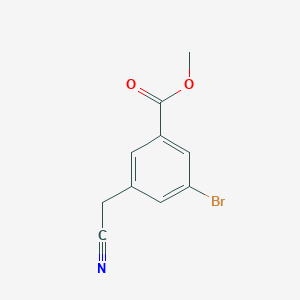![molecular formula C9H6BrClN2O B3388519 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-01-9](/img/structure/B3388519.png)
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
Pyrimidinones are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a specific type of pyrimidinone, with bromine and chloromethyl substituents.
Chemical Reactions Analysis
Pyrimidinones can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as oxidation, reduction, and various types of substitution reactions . The specific reactions that “3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo are not available in the literature I have access to.Applications De Recherche Scientifique
Synthesis and Reactivity
A new 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been synthesized and subjected to S RN 1 reactions with various sulfur- and carbon-centered nucleophiles. This reaction in the 4H-pyrido[1,2-a]pyrimidin-4-one series is novel, highlighting its potential in organic synthesis (Szabo, Crozet, & Vanelle, 2008).
Structural Studies and Characteristics
In another study, the crystal structure of a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, was analyzed. This study provided insights into the planarity of the pyrido-pyrimidine moiety and its hydrogen bonding characteristics, which can be crucial for understanding the chemical behavior of similar compounds (Anthal, Dutt, Satti, Kant, & Gupta, 2014).
Application in Total Synthesis
The compound has also been used in the synthesis of natural alkaloids like variolin B. A derivative of this compound underwent several chemical transformations, showcasing its versatility in complex organic syntheses and its potential application in pharmaceutical chemistry (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Antimicrobial Activity Assessment
There has been an investigation into the antimicrobial properties of some 4H-pyrido[1,2-a]pyrimidin-4-ones, including derivatives of 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. However, the tested compounds did not exhibit antimicrobial activity, providing valuable information for future drug development endeavors (Ferrarini, Mori, Armani, & Rossi, 1995).
Propriétés
IUPAC Name |
3-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-8-6(5-11)12-7-3-1-2-4-13(7)9(8)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQARUIEXGTABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530598 | |
| Record name | 3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
87779-01-9 | |
| Record name | 3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B3388441.png)
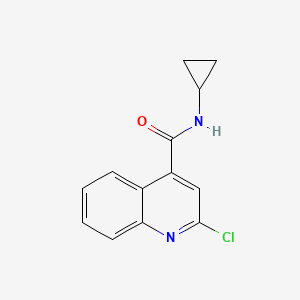
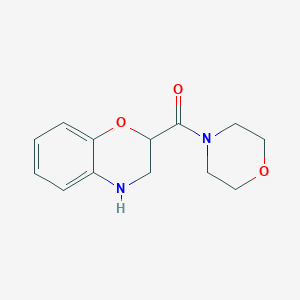
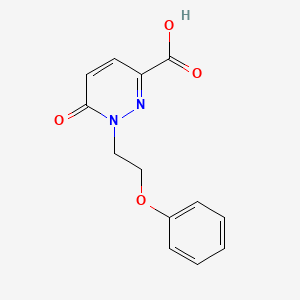
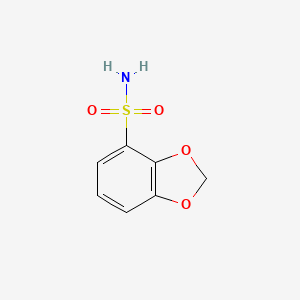
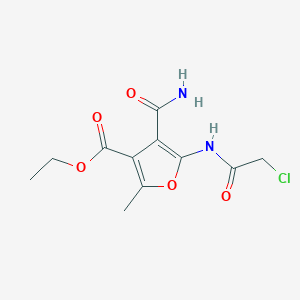
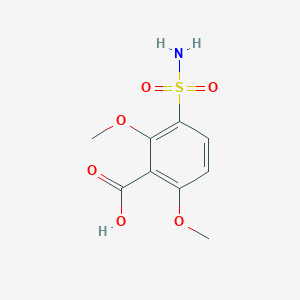
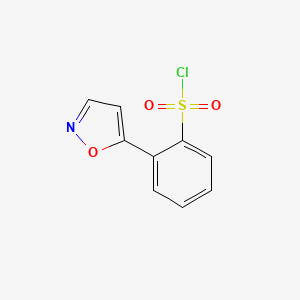
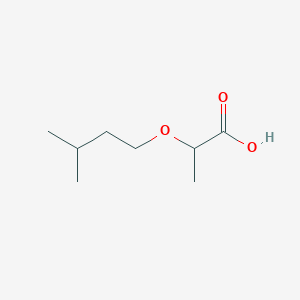
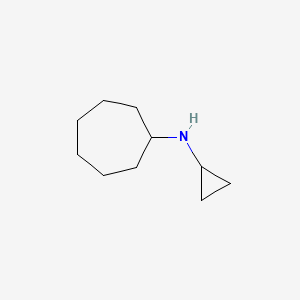
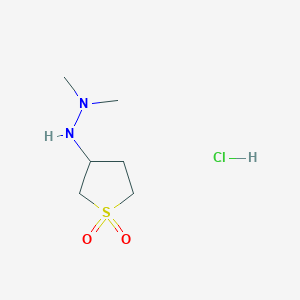
![(2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3388531.png)
